Fmoc-D-4-acetylphe

Descripción general

Descripción

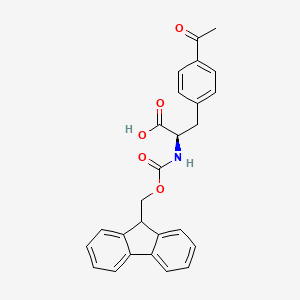

Fmoc-D-4-acetylphenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is acetylated at the para position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Mecanismo De Acción

Target of Action

The Fmoc group is frequently used as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread .

Result of Action

The result of the action of the Fmoc group is the protection of the amine group during the synthesis process, and its subsequent removal allows the continuation of the peptide chain in SPPS .

Action Environment

The action of the Fmoc group, including its introduction and removal, typically takes place in a controlled laboratory environment. Factors such as the pH of the solution, the temperature, and the presence of other chemical reagents can influence its efficacy and stability .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-4-acetylphe is involved in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely determined by the compound’s structure and chemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, underscoring the compound’s significant role in biochemical processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are critical for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. Understanding these interactions is key to elucidating the compound’s role in metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function Targeting signals or post-translational modifications may direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-4-acetylphenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of D-4-acetylphenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

Acetylation of the Phenyl Ring: The phenyl ring of phenylalanine is acetylated at the para position using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of Fmoc-D-4-acetylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of D-4-acetylphenylalanine are reacted with Fmoc-Cl in a suitable solvent under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-D-4-acetylphenylalanine.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Substitution: The acetyl group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can react with the acetyl group under mild conditions.

Major Products:

Deprotection: Removal of the Fmoc group yields D-4-acetylphenylalanine.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-D-4-acetylphenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, Fmoc-D-4-acetylphenylalanine is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a precursor for the development of novel therapeutic agents .

Comparación Con Compuestos Similares

Fmoc-L-phenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but lacks the acetyl group on the phenyl ring.

Fmoc-D-phenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but lacks the acetyl group on the phenyl ring.

Fmoc-L-4-acetylphenylalanine: Similar to Fmoc-D-4-acetylphenylalanine but has the L-configuration instead of the D-configuration.

Uniqueness: Fmoc-D-4-acetylphenylalanine is unique due to the presence of both the Fmoc protecting group and the acetyl group on the phenyl ring. This dual modification allows for greater versatility in peptide synthesis and functionalization .

Actividad Biológica

Fmoc-D-4-acetylphe (Fluorenylmethyloxycarbonyl-D-4-acetylphenylalanine) is a modified amino acid that has garnered attention in peptide synthesis and therapeutic applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), particularly due to the advantages offered by the Fmoc protection strategy. This compound allows for the efficient assembly of peptides while maintaining the integrity of reactive side chains during synthesis. The acetyl group at the para position of the phenyl ring enhances its hydrophobic properties, which can influence the biological activity of peptides incorporating this amino acid.

1. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various studies to assess its safety profile and efficacy as a therapeutic agent. In vitro assays using different mammalian cell lines have shown that:

- Cell Lines Used : Commonly used cell lines include HeLa, MCF-7 (breast cancer), and HCT116 (colon cancer).

- Assays Conducted : The MTT assay, colony-forming assays, and scratch assays are standard methods employed to evaluate cell viability and migration capabilities.

Table 1 summarizes the cytotoxicity results observed with this compound:

| Cell Line | IC50 (µM) | Assay Type | Observations |

|---|---|---|---|

| HeLa | 25 | MTT | Significant reduction in viability |

| MCF-7 | 30 | Colony Formation | Decreased colony size |

| HCT116 | 20 | Scratch Assay | Reduced migration rate |

These results indicate that this compound exhibits notable cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells via:

- Activation of Caspases : Increased levels of active caspases have been detected in treated cells, indicating the initiation of programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis reveals an accumulation of cells in the G1 phase, suggesting that this compound may inhibit cell cycle progression.

3. Therapeutic Applications

This compound's unique properties make it a candidate for various therapeutic applications:

- Peptide Drug Development : Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.

- Targeted Drug Delivery : The hydrophobic nature of this compound may facilitate better membrane permeability, making it suitable for drug delivery systems targeting specific tissues.

Case Studies

Several case studies highlight the practical applications and biological activity of this compound:

-

Anticancer Peptide Development :

- A study synthesized a peptide incorporating this compound aimed at targeting breast cancer cells. The resultant peptide demonstrated enhanced cytotoxicity compared to non-modified counterparts, supporting its potential as a new therapeutic agent.

-

Synergistic Effects with Other Compounds :

- Research has shown that combining this compound with other natural compounds can lead to synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Propiedades

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDZWYAQYTGRJ-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.